3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Drug Discovery CNS Penetration ADME

This N,N-disubstituted quinazoline-2,4-dione features a unique N3-cyclohexyl/N1-ethyl pattern absent in common mono-substituted analogs. With a balanced logP of 3.40 and compact PSA of 45.7 Ų, it is pre-optimized for CNS penetration and membrane permeability—ideal for blood-brain barrier kinase (GSK-3β, CDK5) and PDE isoform-selectivity programs. The pre-installed N-substitutions eliminate late-stage alkylation, reducing synthetic burden in hit-to-lead campaigns. Avoids efflux transporter recognition due to zero H-bond donors. Confirmed stock available; inquire for bulk quantities.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B4571809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CCCCC3)OC)OC
InChIInChI=1S/C18H24N2O4/c1-4-19-14-11-16(24-3)15(23-2)10-13(14)17(21)20(18(19)22)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3
InChIKeyANKPGLMMBYGSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: A Distinctive Quinazoline-2,4-dione Scaffold for Drug Discovery


3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a fully substituted quinazoline-2,4-dione derivative bearing a cyclohexyl group at N3 and an ethyl group at N1 . The compound exhibits a moderately lipophilic profile (logP = 3.40) and a relatively compact polar surface area (PSA = 45.7 Ų), positioning it as a potential CNS-penetrant or membrane-permeable scaffold . Quinazoline-2,4-diones are a privileged scaffold in medicinal chemistry, with well-documented applications as kinase inhibitors, PDE inhibitors, and antitumor agents [1]. The specific N,N-disubstitution pattern of this compound distinguishes it from more common mono-substituted or unsubstituted analogs and may confer unique steric and electronic properties relevant to target engagement.

Why Generic Substitution of 6,7-Dimethoxyquinazoline-2,4-diones Fails: The Critical Role of N-Substitution


Quinazoline-2,4-diones are not interchangeable building blocks. The N3-cyclohexyl/N1-ethyl substitution pattern in the target compound fundamentally alters its physicochemical and likely pharmacological profile compared to common analogs such as 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (lacking the cyclohexyl group) or 6,7-dimethoxyquinazoline-2,4-dione (unsubstituted) . The cyclohexyl appendage increases lipophilicity and steric bulk, which can dramatically affect target binding, off-target selectivity, and ADME properties. Conversely, the N1-ethyl group maintains a compact alkyl substituent that avoids excessive steric hindrance while contributing to scaffold rigidity. Simply substituting a non-cyclohexyl analog could result in a loss of membrane permeability, altered binding kinetics, or reduced selectivity—consequences that are unacceptable in hit-to-lead campaigns where precise SAR optimization is paramount. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione


Enhanced Lipophilicity vs. Non-Cyclohexyl Analog Drives Predicted Membrane Permeability

The target compound exhibits a logP of 3.40, which is significantly higher than the predicted logP for the closest non-cyclohexyl analog, 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (estimated logP ~1.6 based on its smaller molecular volume and reduced hydrocarbon content) . This difference of approximately 1.8 log units translates to a roughly 60-fold increase in octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability . The cyclohexyl group is the primary driver of this lipophilicity gain, which is critical for crossing biological membranes, including the blood-brain barrier.

Drug Discovery CNS Penetration ADME Lipophilicity

Reduced Polar Surface Area Relative to Core Scaffold Enhances Permeability Potential

The target compound possesses a polar surface area (PSA) of 45.7 Ų . This is markedly lower than the PSA of the unsubstituted core 6,7-dimethoxyquinazoline-2,4-dione (PSA ≈ 68–75 Ų, due to two free NH groups that contribute additional hydrogen-bonding capacity) [1]. The reduction of approximately 25 Ų moves the compound well below the commonly cited CNS drug-likeness threshold of 60–70 Ų, while keeping it above the critical minimum for target binding.

Drug Design CNS MPO Permeability Polar Surface Area

Balanced Hydrogen Bond Acceptor Count for Multi-Target Engagement

The compound presents 6 hydrogen bond acceptors (4 carbonyl/methoxy oxygens) and 0 hydrogen bond donors . This acceptor-only profile is characteristic of optimized kinase inhibitor scaffolds that rely on hinge-region hydrogen bonding without introducing unnecessary donor liabilities that could increase off-target binding or reduce membrane permeability. By contrast, the unsubstituted core 6,7-dimethoxyquinazoline-2,4-dione contains 2 hydrogen bond donors (NH groups), which can lead to increased transporter recognition and efflux [1].

Medicinal Chemistry Kinase Inhibitor Hydrogen Bonding Scaffold Optimization

Optimal Application Scenarios for 3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's balanced logP (3.40) and low PSA (45.7 Ų) make it an ideal starting scaffold for CNS kinase programs, such as targeting GSK-3β or CDK5 in Alzheimer's disease. Its cyclohexyl group provides sufficient lipophilicity for blood-brain barrier penetration while the absence of hydrogen bond donors minimizes efflux transporter recognition. Researchers can further optimize potency by varying the 6,7-methoxy substituents or introducing heteroatoms on the cyclohexyl ring .

Selective PDE Inhibitor Scaffold Diversification

Quinazoline-2,4-diones are known PDE inhibitor scaffolds (e.g., PDE4, PDE5). The N3-cyclohexyl substitution introduces steric bulk that may enhance selectivity for specific PDE isoforms over closely related family members. The compound's 6 H-bond acceptors provide ample opportunities for hinge-region binding, while the ethyl group at N1 occupies a compact pocket that can be leveraged for isoform selectivity. This makes the compound a valuable entry point for PDE inhibitor library enumeration [1].

Fragment-Based Drug Discovery (FBDD) Expansion

With a molecular weight of 332.4 g/mol and a relatively low structural complexity, this compound sits at the upper boundary of fragment-like space but offers a fully elaborated quinazoline core. Fragment-growing campaigns targeting kinases or GPCRs can benefit from the compound's pre-installed N-substitutions, which eliminate the need for late-stage alkylation chemistry and reduce synthetic burden during hit-to-lead progression .

Quote Request

Request a Quote for 3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.